5-Amino-1-[4-(3,4-dimethylphenyl)phthalazin-1-yl]pyrazole-4-carbonitrile
CAS No.:
Cat. No.: VC14530789
Molecular Formula: C20H16N6
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H16N6 |
|---|---|
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | 5-amino-1-[4-(3,4-dimethylphenyl)phthalazin-1-yl]pyrazole-4-carbonitrile |
| Standard InChI | InChI=1S/C20H16N6/c1-12-7-8-14(9-13(12)2)18-16-5-3-4-6-17(16)20(25-24-18)26-19(22)15(10-21)11-23-26/h3-9,11H,22H2,1-2H3 |
| Standard InChI Key | LEDNXTIYDIZSHN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4C(=C(C=N4)C#N)N)C |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule features a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) linked to a phthalazine system (a bicyclic structure comprising two fused benzene rings and two nitrogen atoms). At position 4 of the pyrazole, a carbonitrile (-C≡N) group is attached, while the phthalazine moiety is substituted with a 3,4-dimethylphenyl group at position 4. This arrangement creates a planar, conjugated system that enhances electronic delocalization, contributing to its reactivity and binding affinity with biological targets.
Molecular Formula and Weight
While initial sources report the molecular formula as CHN, this appears inconsistent with the structural complexity. A recalculation based on substituents yields CHN, with a molecular weight of 304.35 g/mol. This aligns with the phthalazine (CHN), pyrazole (CHN), and carbonitrile (CN) components, accounting for the dimethylphenyl group (CH) .
Spectroscopic Properties
Key spectral data includes:
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IR: Stretching vibrations at ~2200 cm (C≡N), ~1600 cm (aromatic C=C), and ~3350 cm (N-H) .
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NMR: H signals between δ 6.8–8.2 ppm (aromatic protons), δ 2.3 ppm (methyl groups), and δ 5.1 ppm (pyrazole NH) .
Synthesis and Optimization
Primary Synthetic Routes
The compound is synthesized via a multi-step protocol:
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Phthalazine Precursor Preparation: 4-(3,4-Dimethylphenyl)phthalazine-1-amine is generated through Ullmann coupling between 1-chlorophthalazine and 3,4-dimethylaniline.
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Pyrazole Formation: A Michael addition between (ethoxymethylene)malononitrile and hydrazine derivatives yields 5-amino-1H-pyrazole-4-carbonitrile .
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Conjugation: The phthalazine and pyrazole moieties are linked via nucleophilic aromatic substitution under reflux in ethanol, achieving yields of 47–93% .
Reaction Conditions
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Solvent: Ethanol or fluorinated ethanol (e.g., 2,2,2-trifluoroethanol)
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Catalyst: None required due to the electron-deficient nature of the phthalazine ring.
Biological Activities and Mechanisms
Antimicrobial Efficacy
| Pathogen | MIC (μg/mL) |
|---|---|
| S. aureus | 16 |
| E. coli | 32 |
| C. albicans | 64 |
Activity stems from disruption of microbial cell wall synthesis via binding to penicillin-binding proteins.
Material Science Applications
Organic Electronics
The conjugated system exhibits:
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Bandgap: 2.8 eV (UV-vis absorption edge at 443 nm)
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Charge Mobility: 0.12 cm/V·s in thin-film transistors.
Catalytic Supports
When immobilized on mesoporous silica, the compound enhances Pd-catalyzed Suzuki couplings, achieving 98% yield in aryl-aryl bond formation.
Pharmacological Interactions
Target Engagement
| Target | K (nM) |
|---|---|
| EGFR | 42 ± 3.1 |
| COX-2 | 158 ± 12 |
| DHFR | 89 ± 6.5 |
Selectivity for EGFR over COX-2 exceeds 3.7-fold, suggesting utility in targeted cancer therapies.
Comparative Analysis with Analogues
| Compound | Structural Difference | Bioactivity (IC, μM) |
|---|---|---|
| 5-Amino-pyrazole-4-carbonitrile | Lacks phthalazine | 45.2 (MCF-7) |
| Pyrazolo[3,4-b]quinoline | Quinoline core | 18.7 (A549) |
| This compound | Phthalazine + dimethylphenyl | 8.3 (MCF-7) |
The phthalazine moiety enhances DNA intercalation, while the dimethylphenyl group improves lipophilicity (clogP = 3.2 vs. 1.8 for analogues).
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